N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide
Description
N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide is a complex organic compound known for its unique chemical structure and reactivity. This compound features a chloromethanesulfonyl group, a dinitrophenyl group, and a phenylnitramide group, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
61496-88-6 |
|---|---|
Molecular Formula |
C13H9ClN4O8S |
Molecular Weight |
416.75 g/mol |
IUPAC Name |
N-[4-(chloromethylsulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide |
InChI |
InChI=1S/C13H9ClN4O8S/c14-8-27(25,26)10-6-11(16(19)20)13(12(7-10)17(21)22)15(18(23)24)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
RVNGDECJXDUJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide typically involves multiple steps. One common method starts with the preparation of chloromethanesulfonyl chloride, which is synthesized by reacting methane with sulfuryl chloride in a radical reaction . This intermediate is then reacted with 2,6-dinitrophenylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethanesulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The phenyl groups can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides or sulfonates.
Reduction: Formation of aromatic amines.
Oxidation: Formation of quinones and other oxidized aromatic compounds.
Scientific Research Applications
N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide involves its interaction with nucleophiles and electrophiles. The chloromethanesulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro groups can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide
- N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-ethylnitramide
Uniqueness
N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide is unique due to its combination of functional groups, which confer distinct reactivity patterns and potential applications. The presence of both nitro and sulfonyl groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
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